Gardimycin

説明

準備方法

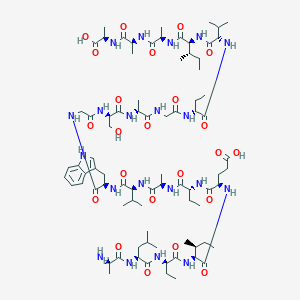

Actagardin is synthesized by the actinomycete Actinoplanes garbadinensis ATCC 31049 . The lantibiotic comprises nineteen amino acids and features three intertwined C-terminal methyllanthionine-bridged rings and an N-terminal lanthionine-bridged ring . The production involves ribosomal synthesis followed by enzyme-mediated post-translational modifications . Industrial production methods typically involve fermentation processes using the producing microorganism, followed by extraction and purification of the compound .

化学反応の分析

Actagardin undergoes various chemical reactions, including:

Oxidation: This reaction can modify the thioether bridges in the compound, potentially altering its activity.

Reduction: Reduction reactions can affect the disulfide bonds within the peptide structure.

Substitution: Site-directed mutagenesis has been used to create variants of actagardin by substituting specific amino acids.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol for reduction. The major products formed from these reactions depend on the specific modifications made to the peptide structure .

科学的研究の応用

Actagardin has a wide range of scientific research applications:

Chemistry: It serves as a model compound for studying lantibiotic synthesis and post-translational modifications.

Biology: Actagardin’s antibacterial activity makes it a valuable tool for studying bacterial cell wall synthesis and resistance mechanisms.

作用機序

Actagardin exerts its antibacterial effects by inhibiting the synthesis of peptidoglycan, an essential component of the bacterial cell wall . This inhibition disrupts cell wall formation, leading to cell lysis and death. The compound preferentially targets Gram-positive bacteria due to their thicker peptidoglycan layer .

類似化合物との比較

Actagardin is part of the lantibiotic family, which includes other compounds such as nisin, subtilin, and mersacidin . Compared to these lantibiotics, actagardin is unique due to its specific amino acid sequence and the presence of multiple thioether-bridged rings . This structural uniqueness contributes to its distinct antibacterial spectrum and potency .

Similar Compounds

Nisin: Another lantibiotic with a similar mode of action but different amino acid composition.

Subtilin: A lantibiotic produced by Bacillus subtilis, known for its strong antibacterial activity.

Mersacidin: A lantibiotic effective against methicillin-resistant Staphylococcus aureus (MRSA).

生物活性

Gardimycin, also known as actagardine, is a novel lantibiotic antibiotic that has garnered attention due to its unique mechanism of action, primarily inhibiting bacterial cell wall synthesis. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy in various studies, and implications for antibiotic development.

This compound exerts its antibacterial effects by specifically inhibiting peptidoglycan synthesis, a critical component of bacterial cell walls. At a concentration of 100 μg/ml, this compound has been shown to induce the accumulation of uridine 5′-diphosphate-N-acetylmur-amylpentapeptide in Bacillus subtilis cells. This inhibition leads to significant alterations in cell wall integrity, ultimately resulting in bacterial cell lysis .

Key Findings:

- Inhibition Concentrations: At 60 μg/ml, this compound causes 50% inhibition of peptidoglycan synthesis, while a concentration of 200 μg/ml achieves complete inhibition .

- Comparison with Other Antibiotics: this compound's mechanism is similar to other antibiotics targeting cell wall biosynthesis but is distinct in its specific interaction with lipid intermediates involved in peptidoglycan formation .

In Vitro Activity

This compound demonstrates relatively low in vitro activity against various bacterial strains. However, it shows enhanced efficacy in vivo, particularly in models of septicemia caused by Streptococcus species. This discrepancy suggests that this compound may have pharmacokinetic advantages or synergistic effects when administered systemically .

| Study | Bacterial Strain | In Vitro MIC (μg/ml) | In Vivo Efficacy |

|---|---|---|---|

| Bacillus subtilis | 100 | Effective | |

| Streptococcus pneumoniae | Low | High |

Case Studies

A notable case study highlighted the effectiveness of this compound in treating mouse septicemia caused by Streptococcus. In this study, despite low in vitro activity, this compound demonstrated significant therapeutic outcomes, indicating its potential for clinical applications where traditional antibiotics may fail .

Research Findings

Recent research has expanded our understanding of this compound's biological activity:

- Lantibiotic Classification: As a lantibiotic, this compound is ribosomally synthesized and post-translationally modified. Lantibiotics are known for their broad spectrum of activity against Gram-positive bacteria and are characterized by their unique structural features that enhance their antimicrobial properties .

- Comparative Analysis: Studies comparing this compound with other lantibiotics like mersacidin have shown that while both inhibit peptidoglycan synthesis, their modes of action and effectiveness can vary significantly based on the bacterial strain and environmental conditions .

Q & A

Basic Research Questions

Q. What is the molecular mechanism of Gardimycin’s antibacterial activity, and how can researchers validate it experimentally?

this compound inhibits peptidoglycan biosynthesis, a critical process for bacterial cell wall integrity. To validate this, researchers can:

- Perform in vitro enzymatic assays targeting peptidoglycan transpeptidases or glycosyltransferases.

- Use transmission electron microscopy (TEM) to visualize cell wall disruption in treated bacterial cultures.

- Compare MIC (Minimum Inhibitory Concentration) values against Gram-positive and Gram-negative strains to assess spectrum specificity .

Q. How were the producer strains of this compound identified, and what fermentation conditions optimize its yield?

this compound is produced by Actinoplanes garbadinensis (ATCC 31049) and A. liguriae (ATCC 31048). Fermentation optimization involves:

- Adjusting carbon/nitrogen ratios in media (e.g., glucose as a carbon source).

- Monitoring pH and dissolved oxygen levels during submerged fermentation.

- Conducting time-course studies to correlate nutrient depletion (e.g., amino acids) with antibiotic titers .

Q. What structural features of this compound contribute to its macrocyclic activity?

this compound’s macrocyclic structure, stabilized by thioether bonds (not disulfide bridges), enhances stability and target binding. Key features include:

- A tetracyclic scaffold with sulfur-containing crosslinks.

- Hydrophobic side chains that facilitate membrane penetration.

- Structural analogs can be synthesized to test the role of specific residues using solid-phase peptide synthesis (SPPS) .

Advanced Research Questions

Q. How can molecular docking studies elucidate this compound’s interaction with viral proteins, such as SARS-CoV-2 Spike variants?

Computational approaches include:

- Using PDB IDs (e.g., 7LWS for SARS-CoV-2 B.1.1.7 Spike) to model this compound-receptor interactions.

- Analyzing docking energy (kcal/mol) and binding site residues (e.g., SER 2, CYS 6 in 7LWS) with tools like AutoDock Vina.

- Validating predictions with surface plasmon resonance (SPR) to measure binding affinity .

Table 1: this compound Docking Results with Viral Proteins

| PDB ID | Viral Protein | Docking Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| 7LWS | SARS-CoV-2 UK variant | -8.2 | SER 2, GLY 3, CYS 6 |

| 7LYK | SARS-CoV-2 South African variant | -7.9 | ARG 646, HIS 1058 |

| 5JQ3 | Ebola glycoprotein | -9.1 | TRP 597 |

Q. How should researchers resolve contradictions in this compound’s efficacy data across different bacterial strains?

Contradictory results (e.g., variable MICs) require:

- Strain-specific genomic analysis : Identify resistance genes (e.g., mprF mutations altering membrane charge).

- Pharmacodynamic profiling : Compare time-kill curves under varying pH or serum protein conditions.

- Meta-analysis : Aggregate data from multiple studies using standardized protocols (e.g., CLSI guidelines) to isolate confounding variables .

Q. What methodological frameworks are recommended for designing studies on this compound’s broad-spectrum antiviral potential?

Use the PICO framework to structure research:

- Population : Viral proteins (e.g., Dengue NS1, Zika E).

- Intervention : this compound at sub-MIC concentrations.

- Comparison : Positive controls (e.g., remdesivir for coronaviruses).

- Outcome : Reduction in viral replication (e.g., plaque assay). Additionally, apply FINER criteria (Feasible, Novel, Ethical) to prioritize targets with unmet therapeutic needs .

Q. How can researchers integrate omics data to explore this compound’s off-target effects in host cells?

- Perform transcriptomics (RNA-seq) on treated human cell lines to identify dysregulated pathways (e.g., NF-κB signaling).

- Use proteomics (LC-MS/MS) to detect post-translational modifications induced by this compound.

- Validate findings with CRISPR-Cas9 knockouts of implicated genes .

Q. Methodological Best Practices

- Data Presentation : Include raw fermentation data (e.g., pH, yield curves) in appendices, with processed data (e.g., dose-response curves) in the main text .

- Contradiction Analysis : Use funnel plots or sensitivity analysis to assess publication bias in efficacy studies .

- Ethical Compliance : Disclose conflicts of interest (e.g., funding sources) and adhere to antimicrobial stewardship guidelines when testing resistance .

特性

IUPAC Name |

(4R)-4-[[(2S,3S)-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-aminopropanoyl]amino]-4-methylpentanoyl]amino]butanoyl]amino]-3-methylpentanoyl]amino]-5-[[(2R)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[2-[[(2R)-1-[[(2R)-1-[[2-[[(2R)-1-[[(2S)-1-[[(2S,3S)-1-[[(2R)-1-[[(2S)-1-[[(1R)-1-carboxyethyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxobutan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C81H132N20O23/c1-20-40(12)63(79(121)89-45(17)67(109)86-44(16)68(110)90-47(19)81(123)124)101-78(120)62(39(10)11)99-72(114)50(22-3)91-58(103)34-84-66(108)43(15)87-76(118)57(36-102)92-59(104)35-85-70(112)56(32-48-33-83-53-28-26-25-27-49(48)53)97-77(119)61(38(8)9)98-69(111)46(18)88-71(113)51(23-4)93-74(116)54(29-30-60(105)106)95-80(122)64(41(13)21-2)100-73(115)52(24-5)94-75(117)55(31-37(6)7)96-65(107)42(14)82/h25-28,33,37-47,50-52,54-57,61-64,83,102H,20-24,29-32,34-36,82H2,1-19H3,(H,84,108)(H,85,112)(H,86,109)(H,87,118)(H,88,113)(H,89,121)(H,90,110)(H,91,103)(H,92,104)(H,93,116)(H,94,117)(H,95,122)(H,96,107)(H,97,119)(H,98,111)(H,99,114)(H,100,115)(H,101,120)(H,105,106)(H,123,124)/t40-,41-,42+,43+,44-,45+,46+,47+,50+,51+,52+,54+,55-,56+,57+,61-,62-,63-,64-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAWKVNVCUPIOMG-HWWYPGLISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CC)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NCC(=O)NC(CO)C(=O)NC(C)C(=O)NCC(=O)NC(CC)C(=O)NC(C(C)C)C(=O)NC(C(C)CC)C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)O)NC(=O)C(CC)NC(=O)C(CC(C)C)NC(=O)C(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@H](CCC(=O)O)C(=O)N[C@H](CC)C(=O)N[C@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@H](CC1=CNC2=CC=CC=C21)C(=O)NCC(=O)N[C@H](CO)C(=O)N[C@H](C)C(=O)NCC(=O)N[C@H](CC)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@H](C)C(=O)N[C@@H](C)C(=O)N[C@H](C)C(=O)O)NC(=O)[C@@H](CC)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C81H132N20O23 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80207893 | |

| Record name | Gardimycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80207893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1754.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59165-34-3 | |

| Record name | Gardimycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059165343 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gardimycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80207893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。